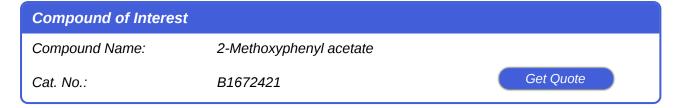


# A Spectroscopic Comparison of Ortho-, Meta-, and Para-Methoxyphenyl Acetate Isomers

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A detailed analysis for researchers, scientists, and drug development professionals.

The positional isomerism of substituents on a benzene ring significantly influences the physicochemical and spectroscopic properties of a molecule. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-methoxyphenyl acetate, offering valuable data for the identification and characterization of these isomers. The presented data is crucial for researchers in organic synthesis, medicinal chemistry, and analytical sciences where precise structural elucidation is paramount.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for ortho-, meta-, and para-methoxyphenyl acetate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)



Compound	Position	Chemical Shift (δ) ppm
ortho-Methoxyphenyl acetate	-OCH₃	3.84 (s, 3H)
-COCH₃	2.32 (s, 3H)	
Aromatic H	7.18-7.08 (m, 2H), 7.02-6.91 (m, 2H)	_
meta-Methoxyphenyl acetate	-OCH₃	3.81 (s, 3H)
-COCH₃	2.29 (s, 3H)	_
Aromatic H	7.29 (t, J=8.1 Hz, 1H), 6.78- 6.70 (m, 2H), 6.66 (dd, J=8.3, 2.4 Hz, 1H)	
para-Methoxyphenyl acetate	-OCH₃	3.79 (s, 3H)
-COCH₃	2.28 (s, 3H)	
Aromatic H	7.01 (d, J=9.1 Hz, 2H), 6.89 (d, J=9.1 Hz, 2H)	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)



Compound	Position	Chemical Shift (δ) ppm
ortho-Methoxyphenyl acetate	-ОСН3	55.8
-COCH₃	20.8	
C=O	169.3	_
Aromatic C	151.1, 140.0, 126.9, 125.9, 122.1, 114.2	
meta-Methoxyphenyl acetate	-ОСН3	55.4
-COCH₃	21.2	
C=O	169.6	_
Aromatic C	160.1, 151.8, 129.8, 113.6, 112.0, 107.6	
para-Methoxyphenyl acetate	-ОСН3	 55.5
-COCH₃	21.1	
C=O	169.8	
Aromatic C	157.3, 144.4, 122.2, 114.4	

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	IR (cm <sup>-1</sup> )	Mass Spectrometry (m/z)
ortho-Methoxyphenyl acetate	C=O stretch: ~1765, C-O stretch: ~1215, C-H aromatic: ~3070, C-H aliphatic: ~2940	Molecular Ion (M+): 166, Base Peak: 124, Other Fragments: 109, 95, 77, 43.[1]
meta-Methoxyphenyl acetate	C=O stretch: ~1760, C-O stretch: ~1210, C-H aromatic: ~3060, C-H aliphatic: ~2950	Molecular Ion (M+): 166, Base Peak: 124, Other Fragments: 109, 95, 77, 43.[2]
para-Methoxyphenyl acetate	C=O stretch: ~1755, C-O stretch: ~1200, C-H aromatic: ~3050, C-H aliphatic: ~2960	Molecular Ion (M+): 166, Base Peak: 124, Other Fragments: 109, 81, 69, 43.[3][4]



## **Experimental Protocols**

The following are representative experimental protocols for the spectroscopic analysis of methoxyphenyl acetate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the methoxyphenyl acetate isomer in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
  - Set the spectral width to approximately 16 ppm.
  - Use a 30-degree pulse angle.
  - Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
  - Reference the spectra to the residual CHCl<sub>3</sub> peak at 7.26 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to approximately 220 ppm.
  - Use a 30-degree pulse angle.
  - Employ proton decoupling.
  - Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.
  - Reference the spectra to the CDCl₃ triplet at 77.16 ppm.

#### Infrared (IR) Spectroscopy

 Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet



can be prepared.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Record the sample spectrum from 4000 to 400 cm<sup>-1</sup>.
  - Perform 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
  - The final spectrum is presented in terms of transmittance or absorbance.

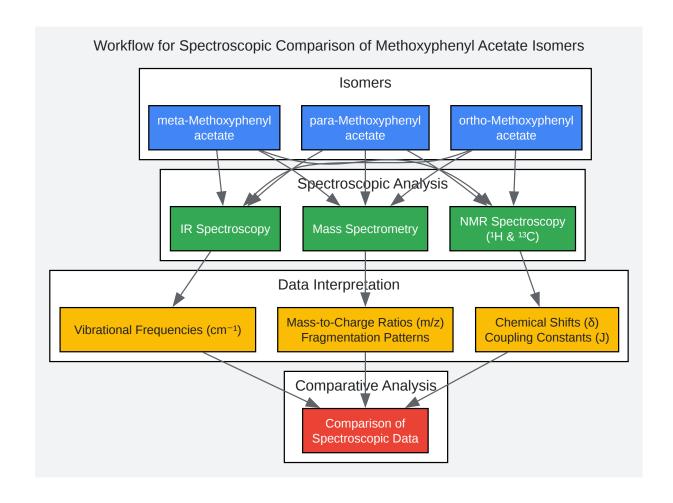
#### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).
  - Set the electron energy to 70 eV.
  - Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
  - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

## **Visualization of the Comparative Workflow**

The logical workflow for the spectroscopic comparison of the methoxyphenyl acetate isomers is depicted in the following diagram.





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Caption: Workflow for the spectroscopic comparison of isomers.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of ortho-, meta-, and para-methoxyphenyl acetate. The distinct differences in their NMR, IR, and MS spectra, arising from the varied positions of the methoxy group, allow for their unambiguous identification. This information is intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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